1-Chloro-2,6-difluoro-4-(fluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2,6-difluoro-4-(fluoromethoxy)benzene is an organic compound with the molecular formula C7H4ClF3O and a molecular weight of 196.55 g/mol . This compound is characterized by the presence of chlorine, fluorine, and fluoromethoxy groups attached to a benzene ring, making it a unique and versatile chemical in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2,6-difluoro-4-(fluoromethoxy)benzene typically involves the introduction of the chlorine, fluorine, and fluoromethoxy groups onto the benzene ring through a series of substitution reactions. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and methoxyfluorinating agents. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reagents are introduced in a controlled manner to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-2,6-difluoro-4-(fluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different oxidation states or reduction to remove certain functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex organic molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium fluoride can be used under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
1-Chloro-2,6-difluoro-4-(fluoromethoxy)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which 1-Chloro-2,6-difluoro-4-(fluoromethoxy)benzene exerts its effects involves its interaction with specific molecular targets. The presence of chlorine, fluorine, and fluoromethoxy groups allows it to participate in various chemical reactions, influencing the pathways and processes in which it is involved. These interactions can affect the reactivity and stability of the compound, making it useful in different applications .
Vergleich Mit ähnlichen Verbindungen
- 1-Chloro-2,6-difluoro-4-methoxybenzene
- 1-Chloro-2,6-difluoro-4-(trifluoromethoxy)benzene
- 1-Chloro-2,6-difluoro-4-(difluoromethoxy)benzene
Uniqueness: 1-Chloro-2,6-difluoro-4-(fluoromethoxy)benzene is unique due to the specific arrangement of chlorine, fluorine, and fluoromethoxy groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be able to achieve .
Eigenschaften
Molekularformel |
C7H4ClF3O |
---|---|
Molekulargewicht |
196.55 g/mol |
IUPAC-Name |
2-chloro-1,3-difluoro-5-(fluoromethoxy)benzene |
InChI |
InChI=1S/C7H4ClF3O/c8-7-5(10)1-4(12-3-9)2-6(7)11/h1-2H,3H2 |
InChI-Schlüssel |
LLYNCPCZSFVHKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)Cl)F)OCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.